molecular formula C9H11NO2 B1327018 2,3-dihydro-5H-1,4-benzodioxepin-7-amine CAS No. 1134335-02-6

2,3-dihydro-5H-1,4-benzodioxepin-7-amine

Cat. No. B1327018
M. Wt: 165.19 g/mol
InChI Key: JWPYABHZFAZDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-5H-1,4-benzodioxepin-7-amine, commonly referred to as DDB, is a synthetic compound with a range of applications in scientific research. DDB is a versatile molecule which can be used in a variety of lab experiments to study the biochemical and physiological effects of various compounds. DDB is a relatively new compound, first synthesized in the early 2000s, and has since become increasingly popular in research laboratories.

Scientific Research Applications

Synthesis and Antiproliferative Activities

Researchers have synthesized novel benzannelated six- and seven-membered derivatives starting from 2-hydroxybenzyl alcohols, 2-hydroxybenzaldehydes, and catechol, including 2,3-dihydro-5H-1,4-benzodioxepin-7-amine. These compounds showed significant antiproliferative activities and induced apoptosis in breast cancer cells (Saniger et al., 2003).

Anticancer Activity Studies

Another study focused on the synthesis of novel 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil and 7-or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-or 9H-purines. These compounds were evaluated for their anticarcinogenic potential against the MCF-7 cancer cell line (Núñez et al., 2006).

Conformational Studies

Conformational studies of 2,3-dihydro-1,4-benzodioxepin and its derivatives were conducted using dynamic NMR, indicating significant sensitivity of the aromatic signals to the nature of the cyclic geometries. This research enhances the understanding of the structural properties of these compounds (Lachapelle & St-Jacques, 1988).

Microwave-Assisted Synthesis and Cytotoxic Activity

A study presented extended research on the microwave-assisted synthesis of (RS)-6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines. These compounds showed cytotoxic activity against human breast cancer cells and were used to study cell cycle distribution and apoptosis (Conejo-García et al., 2008).

Synthesis of Novel Derivatives

Further research has been conducted on the synthesis of various novel derivatives of 2,3-dihydro-5H-1,4-benzodioxepin, exploring different structural configurations and potential therapeutic applications. These studies have contributed to a deeper understanding of the chemical and biological properties of these compounds (Lucchesini et al., 1995).

Solid-Phase Synthesis of Trisubstituted Derivatives

Solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones has been described, providing valuable insight into the development of potential derivatives for combinatorial library synthesis (Fülöpová et al., 2012).

Polymer Chemistry Applications

The compound has also found applications in polymer chemistry, particularly in the ring-opening polymerization of 2,3-dihydro-5H-1,4-benzodioxepin-5-one. This has led to the creation of polyesters with both aromatic and aliphatic linkages, showcasing the versatility of this compound in materials science (Macdonald & Shaver, 2016).

properties

IUPAC Name

3,5-dihydro-2H-1,4-benzodioxepin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPYABHZFAZDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CO1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-5H-1,4-benzodioxepin-7-amine

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